6-({2-[(4-isobutoxybenzoyl)amino]-3-phenylacryloyl}amino)hexanoic acid
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Description
6-({2-[(4-isobutoxybenzoyl)amino]-3-phenylacryloyl}amino)hexanoic acid is a useful research compound. Its molecular formula is C26H32N2O5 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.23112213 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is structurally similar to 6-aminohexanoic acid , also known as ε-aminocaproic acid or EACA . EACA is a derivative and analogue of the amino acid lysine, making it an effective inhibitor for enzymes that bind to lysine residues .
Mode of Action
EACA promotes the rapid dissociation of plasmin, thereby inhibiting the activation of plasminogen and subsequent fibrinolysis . It can prevent clot dissolution by competitively binding to the lysine residues on plasminogen, inhibiting the binding of plasminogen to activated platelets .
Biochemical Pathways
Eaca, a structurally similar compound, is known to inhibit the fibrinolysis pathway . It may also inhibit the activation of the first component of the complement system .
Result of Action
Eaca, a structurally similar compound, is used to control postoperative bleeding and to treat overdose effects of the thrombolytic agents streptokinase and tissue plasminogen activator .
Properties
IUPAC Name |
6-[[(E)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-phenylprop-2-enoyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5/c1-19(2)18-33-22-14-12-21(13-15-22)25(31)28-23(17-20-9-5-3-6-10-20)26(32)27-16-8-4-7-11-24(29)30/h3,5-6,9-10,12-15,17,19H,4,7-8,11,16,18H2,1-2H3,(H,27,32)(H,28,31)(H,29,30)/b23-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZWOUKSDZUNFE-HAVVHWLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.